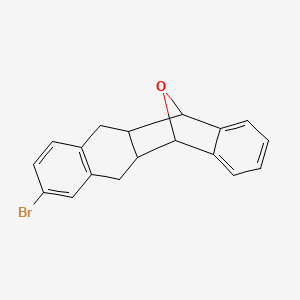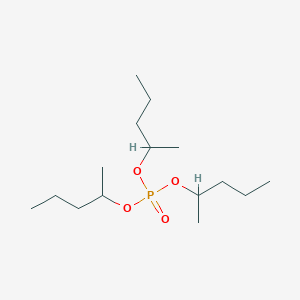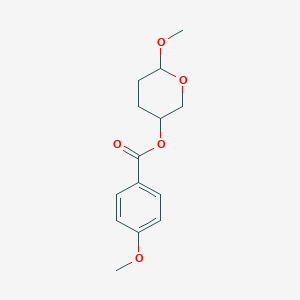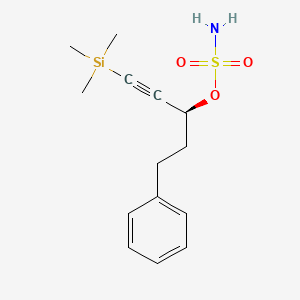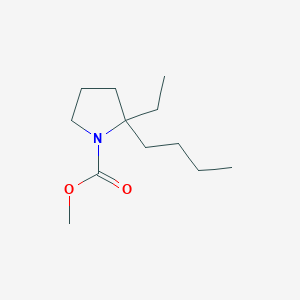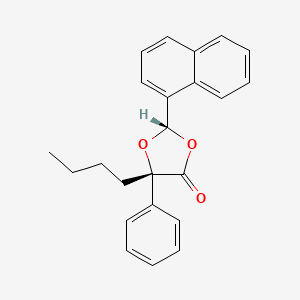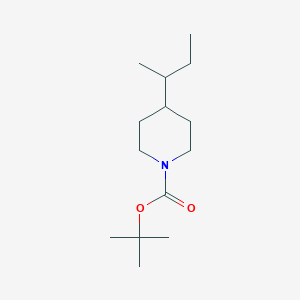
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H27NO2. This compound is known for its unique structure, which includes a piperidine ring substituted with a 1-methylpropyl group and a 1,1-dimethylethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester typically involves the esterification of 4-(1-methylpropyl)piperidine-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a tert-butyl ester group.
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, ethyl ester: This compound features an ethyl ester group, which may result in different chemical properties and reactivity.
1-Piperidinecarboxylic acid, 4-(1-methylpropyl)-, propyl ester: The presence of a propyl ester group can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific ester group, which can affect its reactivity and applications in various fields.
Properties
CAS No. |
651053-92-8 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
tert-butyl 4-butan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-6-11(2)12-7-9-15(10-8-12)13(16)17-14(3,4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
VDKHDPHBJFUHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
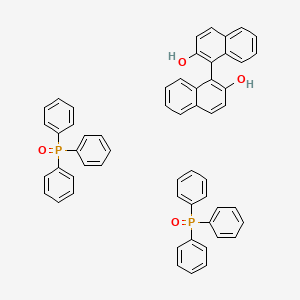
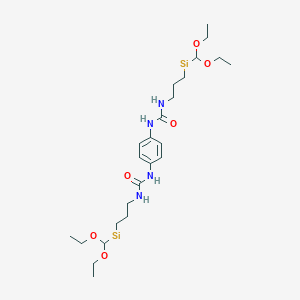
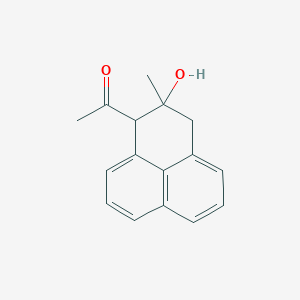
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
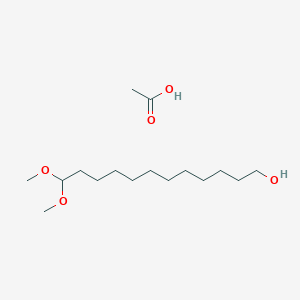
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
